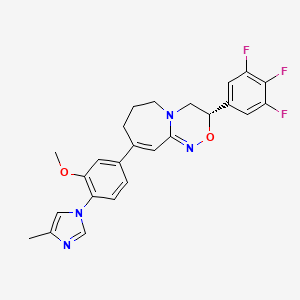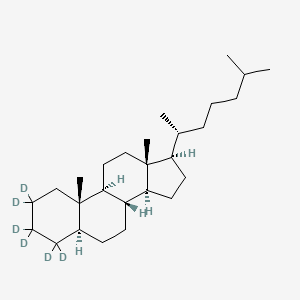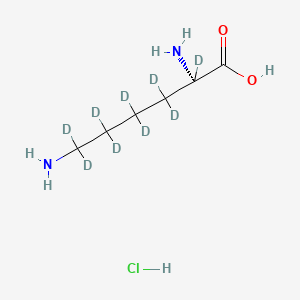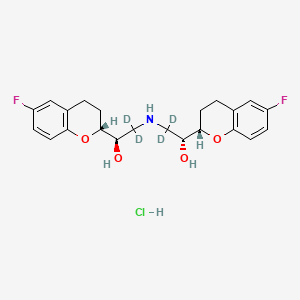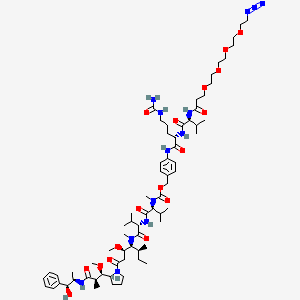
Azido-PEG4-Val-Cit-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azido-PEG4-Val-Cit-PAB-MMAE is a compound used in the field of antibody-drug conjugates (ADCs). It is a drug-linker conjugate that combines the anti-mitotic agent monomethyl auristatin E (MMAE), a tubulin inhibitor, with a cleavable linker composed of azido-PEG4-Val-Cit-PAB . This compound is designed to facilitate targeted drug delivery, particularly in cancer therapy, by linking the drug to an antibody that can specifically target cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Val-Cit-PAB-MMAE involves multiple steps:
Formation of the Azido-PEG4 Linker: The azido-PEG4 linker is synthesized by reacting a PEG4 molecule with an azide group.
Attachment of the Val-Cit-PAB Linker: The Val-Cit-PAB linker is attached to the azido-PEG4 molecule through a series of peptide coupling reactions.
Conjugation with MMAE: The final step involves conjugating the MMAE molecule to the Val-Cit-PAB linker using standard peptide coupling reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group in the compound can react with alkyne-containing molecules in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne-containing molecules without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
Major Products
The major products formed from these reactions are cycloaddition products, which are used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Azido-PEG4-Val-Cit-PAB-MMAE has several scientific research applications:
Cancer Therapy: It is used in the development of ADCs for targeted cancer therapy. .
Drug Delivery Systems: The compound is used in the design of drug delivery systems that utilize click chemistry for targeted delivery.
Bioconjugation: It is employed in bioconjugation techniques to link various biomolecules for research and therapeutic purposes.
Mechanism of Action
Azido-PEG4-Val-Cit-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release: The cleavable linker (Val-Cit-PAB) is cleaved in the acidic environment of the lysosome, releasing MMAE.
Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparison with Similar Compounds
Azido-PEG4-Val-Cit-PAB-MMAE is unique due to its specific linker and payload combination. Similar compounds include:
Azido-PEG4-Val-Cit-PAB-MMAF: Similar to MMAE but with a different payload (monomethyl auristatin F).
Azido-PEG4-Val-Cit-PAB-DM1: Uses DM1 (a maytansinoid) as the payload instead of MMAE
These compounds share similar linkers but differ in their payloads, which can affect their efficacy and toxicity profiles .
Properties
Molecular Formula |
C69H113N13O17 |
|---|---|
Molecular Weight |
1396.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C69H113N13O17/c1-15-46(8)60(54(93-13)41-56(84)82-32-20-24-53(82)62(94-14)47(9)63(86)74-48(10)61(85)50-21-17-16-18-22-50)80(11)67(90)58(44(4)5)78-66(89)59(45(6)7)81(12)69(92)99-42-49-25-27-51(28-26-49)75-64(87)52(23-19-30-72-68(70)91)76-65(88)57(43(2)3)77-55(83)29-33-95-35-37-97-39-40-98-38-36-96-34-31-73-79-71/h16-18,21-22,25-28,43-48,52-54,57-62,85H,15,19-20,23-24,29-42H2,1-14H3,(H,74,86)(H,75,87)(H,76,88)(H,77,83)(H,78,89)(H3,70,72,91)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI Key |
PDBSIBYOBPJSRL-SFLKBQQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


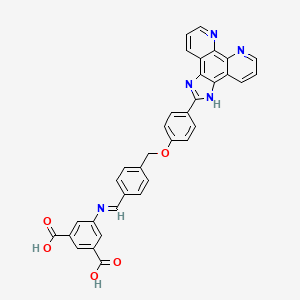
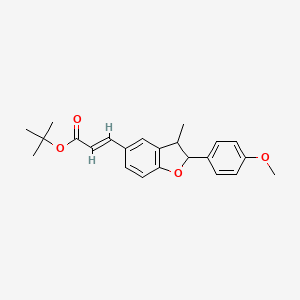

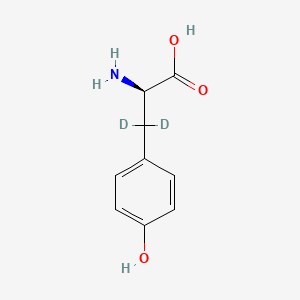
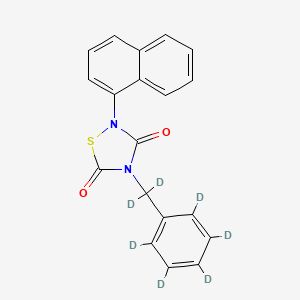
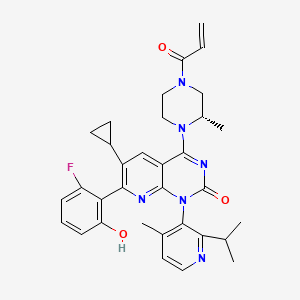
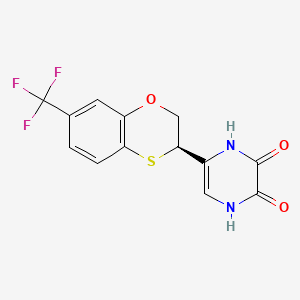
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
